
2-Amino-6-methylnicotinaldehyde structural
analysis and confirmation

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Amino-6-methylnicotinaldehyde

Cat. No.: B1441604 Get Quote

An In-Depth Technical Guide to the Structural Analysis and Confirmation of 2-Amino-6-
methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Amino-6-methylnicotinaldehyde is a substituted pyridine derivative of significant interest in

medicinal chemistry and materials science due to its versatile functional groups, which serve as

key synthons for more complex molecular architectures. The unambiguous confirmation of its

chemical structure is a critical prerequisite for its application in drug development and other

advanced research fields. This guide provides a comprehensive, multi-technique approach to

the structural elucidation and confirmation of 2-amino-6-methylnicotinaldehyde. We delve

into the rationale behind the selection of analytical techniques, offering detailed, field-proven

protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS),

Infrared (IR) spectroscopy, and X-ray crystallography. This document is designed to serve as a

practical reference for researchers, providing not only the "how" but also the "why" behind the

methodologies, ensuring a robust and self-validating system for structural confirmation.

Introduction: The Structural Imperative
The biological activity and material properties of a chemical entity are intrinsically linked to its

three-dimensional structure. In the context of drug development, even minor structural

ambiguities can lead to significant deviations in efficacy, toxicity, and overall pharmacological
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profile. 2-Amino-6-methylnicotinaldehyde (CAS: 885276-99-3, Molecular Weight: 136.15

g/mol ) presents a unique combination of a nucleophilic amino group, a reactive aldehyde, and

a directing methyl group on a pyridine scaffold. This arrangement offers multiple avenues for

chemical modification, making it a valuable building block. Consequently, rigorous structural

verification is not merely a procedural step but a foundational pillar of scientific integrity.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical workflow,

beginning with the foundational spectroscopic techniques and progressing to the definitive,

three-dimensional analysis provided by X-ray crystallography. Each section is crafted to build

upon the last, creating a cohesive and self-validating narrative of structural confirmation.

The Analytical Workflow: A Multi-Pronged Approach
The confirmation of 2-amino-6-methylnicotinaldehyde's structure relies on a synergistic

application of multiple analytical techniques. Each method provides a unique piece of the

structural puzzle, and their combined data provides an unassailable confirmation of the

molecule's identity and purity.
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Caption: Overall workflow for the structural elucidation of 2-amino-6-methylnicotinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution.

It provides detailed information about the chemical environment, connectivity, and spatial

relationships of atoms within a molecule. For 2-amino-6-methylnicotinaldehyde, a

combination of ¹H, ¹³C, and 2D NMR experiments is recommended for a comprehensive

analysis.

Predicted ¹H and ¹³C NMR Data
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The following tables provide predicted chemical shifts for 2-amino-6-methylnicotinaldehyde.

These predictions are based on established principles of NMR spectroscopy and data from

analogous compounds such as 2-amino-6-methylpyridine and 6-methylnicotinaldehyde[1][2][3].

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aldehyde-H 9.8 - 10.0 s -

Pyridine-H4 7.5 - 7.7 d ~8.0

Pyridine-H5 6.4 - 6.6 d ~8.0

Amino-H₂ 4.5 - 5.5 br s -

Methyl-H₃ 2.4 - 2.6 s -

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Aldehyde C=O 190 - 193

Pyridine C2-NH₂ 160 - 162

Pyridine C6-CH₃ 158 - 160

Pyridine C4 138 - 140

Pyridine C3-CHO 118 - 120

Pyridine C5 108 - 110

Methyl-C 22 - 24

Experimental Protocol for NMR Analysis
Sample Preparation: Dissolve ~5-10 mg of purified 2-amino-6-methylnicotinaldehyde in

~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a good
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starting point for its ability to dissolve a wide range of organic compounds.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Rationale: This initial spectrum provides an overview of the proton environments, their

integrations (ratio of protons), and their coupling patterns. The distinct chemical shifts of

the aldehyde, aromatic, and methyl protons should be readily identifiable.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Rationale: This experiment identifies all unique carbon environments in the molecule. The

aldehyde carbonyl carbon will be significantly downfield, while the aromatic and methyl

carbons will appear in their characteristic regions.

2D NMR (COSY & HSQC):

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A

cross-peak between the signals for H4 and H5 would confirm their adjacent positions on

the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each

proton with its directly attached carbon. It provides an unambiguous assignment of the

protonated carbons in the ¹³C spectrum.

Rationale: 2D NMR techniques are invaluable for resolving ambiguities in spectral

assignments, especially in complex molecules. They provide a robust, self-validating

network of correlations that confirms the molecular framework.

Mass Spectrometry (MS): The Molecular Weight and
Formula
Mass spectrometry is an essential technique for determining the molecular weight of a

compound and can provide valuable information about its elemental composition and structure
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through fragmentation analysis.

Expected Mass Spectrometric Data
Molecular Formula: C₇H₈N₂O

Exact Mass: 136.0637

Molecular Weight: 136.15

Table 3: Predicted Mass Spectrometry Data

Ionization Mode Expected Ion (m/z) Interpretation

ESI+ 137.0715 [M+H]⁺

EI 136 (M⁺) Molecular Ion

EI 135 ([M-H]⁺) Loss of a hydrogen radical

EI 108 ([M-CO]⁺) Loss of carbon monoxide

EI 93 ([M-CO-CH₃]⁺)
Subsequent loss of a methyl

radical

Experimental Protocol for MS Analysis
High-Resolution Mass Spectrometry (HRMS):

Technique: Electrospray Ionization (ESI) is recommended for its soft ionization, which

typically preserves the molecular ion.

Procedure: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or

acetonitrile) and infuse it into the mass spectrometer.

Rationale: HRMS provides a highly accurate mass measurement, allowing for the

determination of the elemental composition. The measured mass of the [M+H]⁺ ion should

be within 5 ppm of the calculated exact mass for C₇H₉N₂O⁺ (137.0715).

Electron Ionization (EI) Mass Spectrometry:
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Technique: EI is a higher-energy ionization technique that induces fragmentation.

Procedure: Introduce the sample into the mass spectrometer, typically via a direct

insertion probe or after separation by Gas Chromatography (GC).

Rationale: The fragmentation pattern provides a "fingerprint" of the molecule's structure.

The loss of characteristic neutral fragments (e.g., CO, H) can help to confirm the presence

of the aldehyde functional group and the overall stability of the pyridine ring. This

technique is complementary to the soft ionization of ESI.

Infrared (IR) Spectroscopy: The Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule. The absorption of infrared radiation at specific frequencies

corresponds to the vibrations of specific chemical bonds.

Expected IR Absorption Bands
Based on data from related aminopyridine compounds, the following characteristic absorption

bands are expected for 2-amino-6-methylnicotinaldehyde[4][5][6][7].

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

3450 - 3300
N-H symmetric & asymmetric

stretching
Primary Amine (-NH₂)

3100 - 3000 C-H stretching Aromatic Ring

2950 - 2850 C-H stretching Methyl Group (-CH₃)

2850 - 2750 C-H stretching Aldehyde (-CHO)

1700 - 1680 C=O stretching Aldehyde

1640 - 1600 N-H scissoring (bending) Primary Amine (-NH₂)

1600 - 1450 C=C and C=N stretching Aromatic Ring

1330 - 1260 C-N stretching Aromatic Amine
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Experimental Protocol for IR Analysis
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet.

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Analysis: Identify the characteristic absorption bands and compare them to the expected

values. The presence of strong bands in the N-H and C=O stretching regions is crucial for

confirming the presence of the amino and aldehyde functional groups, respectively.

X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide robust evidence for the chemical structure, single-crystal

X-ray diffraction provides unambiguous proof of the molecular structure in the solid state,

including bond lengths, bond angles, and intermolecular interactions.

Caption: 2D representation of 2-amino-6-methylnicotinaldehyde.

Experimental Protocol for X-ray Crystallography
Crystal Growth: High-quality single crystals are a prerequisite for this technique. Slow

evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl

acetate, or a mixture) is a common method.

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data

are collected.

Structure Solution and Refinement: The collected data are used to solve and refine the

crystal structure, yielding a detailed 3D model of the molecule.

Analysis: The refined structure will confirm the connectivity of the atoms and provide precise

measurements of bond lengths and angles. It will also reveal information about the crystal

packing and any intermolecular interactions, such as hydrogen bonding involving the amino

group. The planarity of the pyridine ring and the orientation of the substituents can be

definitively determined. The use of X-ray crystallography for substituted pyridines is well-

documented and provides a gold standard for structural confirmation[8][9][10].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1441604?utm_src=pdf-body
https://www.researchgate.net/publication/334246375_X-Ray_Crystallographic_Studies_in_A_Series_of_Substituted_Fluorinated_2-2-PyridylQuinolines
https://pubs.acs.org/doi/10.1021/jacs.5c16353
https://www.mdpi.com/2073-4352/13/7/1036
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion: A Unified and Self-Validating Approach
The structural confirmation of 2-amino-6-methylnicotinaldehyde is best achieved through a

multi-faceted analytical approach. NMR spectroscopy elucidates the carbon-hydrogen

framework and the connectivity of the molecule in solution. Mass spectrometry confirms the

molecular weight and elemental composition. Infrared spectroscopy provides a rapid check for

the presence of key functional groups. Finally, single-crystal X-ray crystallography offers the

ultimate, unambiguous confirmation of the three-dimensional structure in the solid state.

By following the protocols and rationale outlined in this guide, researchers, scientists, and drug

development professionals can be confident in the structural integrity of their 2-amino-6-
methylnicotinaldehyde, ensuring a solid foundation for their subsequent research and

development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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